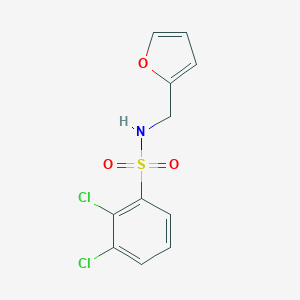![molecular formula C15H19NO B275499 N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)
N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. MXE is a derivative of ketamine, which is a well-known anesthetic drug. MXE has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
MXE acts as a non-competitive NMDA receptor antagonist, which means that it blocks the action of the NMDA receptor in the brain. This leads to a decrease in glutamate activity, which is thought to contribute to the dissociative and anesthetic effects of MXE.
Biochemical and Physiological Effects:
MXE has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It has also been shown to increase heart rate and blood pressure, and to cause respiratory depression at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a longer duration of action than ketamine. However, MXE is also more potent than ketamine, which can make it more difficult to control dosing. MXE is also a relatively new drug, and its long-term effects on the brain and body are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on MXE. One area of interest is its potential therapeutic applications, particularly in treating depression and anxiety. Another area of interest is its mechanism of action, and how it affects the brain and nervous system. Finally, more research is needed to fully understand the long-term effects of MXE on the brain and body.
Synthesemethoden
MXE can be synthesized by reacting 3-methoxyphenylacetone with cyclopentyl magnesium bromide to form 3-methoxyphenylcyclopentyl ketone. This ketone is then reacted with methylamine to form N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine.
Wissenschaftliche Forschungsanwendungen
MXE has been used in scientific research to study its effects on the brain and nervous system. It has been shown to have similar effects to ketamine, including dissociation, sedation, and analgesia. MXE has also been studied for its potential therapeutic applications in treating depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
Molekularformel |
C15H19NO |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17-3/h4-9,11,16H,10H2,1-3H3 |
InChI-Schlüssel |
GBJDKSSJZJXRKK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=C(C=CC2=CC=CC=C21)OC |
Kanonische SMILES |
CC(C)NCC1=C(C=CC2=CC=CC=C21)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)


![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)


![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)
